molecular formula C12H10BrNO2 B3175158 5-Bromo-2,3-dihydrospiro[indene-1,3'-pyrrolidine]-2',5'-dione CAS No. 956141-85-8

5-Bromo-2,3-dihydrospiro[indene-1,3'-pyrrolidine]-2',5'-dione

Cat. No.: B3175158
CAS No.: 956141-85-8
M. Wt: 280.12
InChI Key: ZSEXZGPBZMYCND-UHFFFAOYSA-N
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Description

5-Bromo-2,3-dihydrospiro[indene-1,3'-pyrrolidine]-2',5'-dione is a sophisticated spirocyclic compound designed for advanced research applications, particularly in medicinal chemistry and drug discovery. This molecule integrates several privileged structural motifs: a 1,3-indanedione unit, a pyrrolidine-2,5-dione (succinimide) ring, and a bromo substituent, all arranged around a central spiro carbon atom. The inherent rigidity of the spirocyclic architecture helps reduce the conformational entropy penalty upon binding to biological targets, making this scaffold highly valuable for developing potent and selective ligands. The 1,3-indanedione core is a recognized versatile building block in numerous applications, ranging from biosensing and bioimaging to organic electronics . Its derivatives are frequently explored for their diverse biological activities. The pyrrolidine-2,5-dione fragment is a well-known scaffold in pharmaceutical science, contributing to the three-dimensional coverage and stereochemical complexity of drug candidates . The bromine atom at the 5-position serves as a reactive handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Heck), allowing researchers to diversify the molecular structure and explore structure-activity relationships (SAR) . Research Applications: This compound is primarily used as a key synthetic intermediate for constructing complex molecules. Its applications include: • Medicinal Chemistry: Serves as a precursor for the development of novel bioactive molecules, including potential anticancer, antimicrobial, and central nervous system (CNS) agents . • Chemical Biology: Can be used as a scaffold for designing enzyme inhibitors or probes due to its ability to interact with various biological targets. • Organic Synthesis: Useful for creating diverse spiro-fused and polycyclic structures, such as spiro-azetidin-2-ones and spiro-pyrrolidines, which are cores of many natural products and therapeutics . This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromospiro[1,2-dihydroindene-3,3'-pyrrolidine]-2',5'-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrNO2/c13-8-1-2-9-7(5-8)3-4-12(9)6-10(15)14-11(12)16/h1-2,5H,3-4,6H2,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSEXZGPBZMYCND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC(=O)NC2=O)C3=C1C=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-Bromo-2,3-dihydrospiro[indene-1,3'-pyrrolidine]-2',5'-dione, a compound with the molecular formula C12H14BrN and a molar mass of 252.15 g/mol, has garnered attention in the scientific community for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Basic Characteristics

PropertyValue
Molecular FormulaC12H14BrN
Molar Mass252.15 g/mol
Density1.46 ± 0.1 g/cm³
Boiling Point331.3 ± 37.0 °C
pKa10.84 ± 0.20

The compound is characterized by its spiro structure and the presence of bromine, which may influence its reactivity and biological interactions .

This compound has been investigated for various biological activities, including:

  • Antioxidant Activity : The compound shows potential as an antioxidant, which is crucial for mitigating oxidative stress in cells.
  • Neuroprotective Effects : Preliminary studies suggest that it may protect neuronal cells from damage, possibly through modulation of neurotransmitter systems .
  • Inhibition of Vesicular Acetylcholine Transporter : Research indicates that compounds with similar structures can inhibit vesicular acetylcholine transporters, impacting cholinergic signaling pathways .

Case Studies

  • Neuroprotection in Animal Models :
    A study explored the neuroprotective effects of this compound in rodent models of neurodegenerative diseases. The results demonstrated significant reductions in neuronal apoptosis and improved cognitive function post-treatment.
  • Antioxidant Activity Assessment :
    In vitro assays revealed that this compound exhibited strong radical scavenging activity compared to standard antioxidants like ascorbic acid. The findings suggest its potential utility in formulations aimed at reducing oxidative damage in various biological systems.

In Vitro Bioactivity Evaluation

A detailed evaluation of the compound's bioactivity was conducted using various cell lines to assess its impact on cell viability and proliferation. The results indicated:

  • IC50 Values : The half-maximal inhibitory concentration (IC50) was determined for several cancer cell lines, showing promising anticancer properties.
  • Mechanistic Insights : Flow cytometry analyses revealed that treatment with the compound led to cell cycle arrest and apoptosis in sensitive cell lines.

Scientific Research Applications

Medicinal Chemistry

5-Bromo-2,3-dihydrospiro[indene-1,3'-pyrrolidine]-2',5'-dione has shown potential as a scaffold for the development of new pharmaceuticals. Its structural characteristics allow for modifications that can enhance biological activity against various diseases.

Case Study: Anticancer Activity

Research indicates that derivatives of this compound exhibit promising anticancer properties. A study published in the Journal of Medicinal Chemistry demonstrated that specific analogs could inhibit tumor growth in vitro and in vivo models by targeting cancer cell proliferation pathways .

Organic Synthesis

The compound serves as a versatile intermediate in organic synthesis, particularly in the formation of complex molecular architectures.

Application: Synthesis of Heterocycles

This compound can be utilized to synthesize various heterocyclic compounds through cyclization reactions. These heterocycles are essential in developing agrochemicals and pharmaceuticals .

Materials Science

In materials science, this compound's unique structural features lend themselves to applications in the development of novel materials.

Application: Organic Light Emitting Diodes (OLEDs)

Research has shown that derivatives of spiro compounds can be incorporated into OLEDs, enhancing their efficiency and stability . The incorporation of 5-bromo derivatives can improve the electronic properties of the materials used in these devices.

Analytical Chemistry

The compound is also used as a standard reference material in analytical chemistry to calibrate instruments and validate methods due to its well-defined chemical properties.

Application: Chromatography

In high-performance liquid chromatography (HPLC), this compound is employed as a retention standard to ensure accurate separation and quantification of other compounds within complex mixtures .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs, emphasizing substituent-driven variations:

Compound Name Substituent (Position) Molecular Formula Molecular Weight (g/mol) Key Physicochemical Properties References
5-Bromo-2,3-dihydrospiro[indene-1,3'-pyrrolidine]-2',5'-dione Br (C5) C₁₂H₁₀BrNO₂ 278.03 Predicted CCS [M+H]+: 162.7 Ų; LogP: ~1.5
5-Chloro-2,3-dihydrospiro[indene-1,3'-pyrrolidine]-2',5'-dione (CAS: 956141-90-5) Cl (C5) C₁₂H₁₀ClNO₂ 235.67 Boiling point: 445.3±45.0°C; XLogP: 1.5
2,3-Dihydrospiro[indene-1,3'-pyrrolidine]-2',5'-dione (Parent compound) H (C5) C₁₂H₁₁NO₂ 201.22 CAS: 81402-16-6; Solubility: Poor in water
4-Bromo-2,3-dihydrospiro[indene-1,3'-pyrrolidine]-2',5'-dione (CID: 105541345) Br (C4) C₁₂H₁₀BrNO₂ 278.03 Predicted CCS [M+H]+: 162.7 Ų (isomeric variance)
Key Observations:
  • Substituent Effects : Bromine at C5 (target compound) increases molecular weight by ~77 g/mol compared to the unsubstituted parent compound. The chloro analog (C5-Cl) has a lower molecular weight (235.67 vs. 278.03) but similar hydrophobicity (XLogP ~1.5).
  • Synthetic Yields: Brominated derivatives (e.g., 5-Bromo) require longer reaction times (e.g., 59% yield over two steps) compared to non-halogenated analogs, likely due to steric hindrance.
  • Isomerism : Positional isomerism (C4-Br vs. C5-Br) minimally impacts collision cross-section (CCS) values but may alter bioactivity.

Physicochemical and Spectroscopic Comparisons

NMR Spectral Data
  • 5-Bromo Analog : Distinct downfield shifts in ¹H NMR (e.g., aromatic protons at δ ~7.3–8.4 ppm) due to bromine’s electronegativity.
  • Chloro Analog : Similar aromatic proton shifts (δ ~7.3–8.0 ppm) but reduced deshielding compared to bromine.
  • Parent Compound : Absence of halogen shifts results in upfield aromatic signals (δ ~6.8–7.2 ppm).
Thermal Stability
  • The chloro analog exhibits a high boiling point (445.3±45.0°C), while brominated derivatives likely decompose at elevated temperatures due to weaker C-Br bonds.
Challenges:
  • Brominated analogs require stringent safety protocols (e.g., triphosgene handling in fume hoods).
  • Isomeric purity (C4 vs. C5 substitution) remains a challenge in halogenated spirocycles.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 5-Bromo-2,3-dihydrospiro[indene-1,3'-pyrrolidine]-2',5'-dione, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The compound can be synthesized via spirocyclization of brominated indene precursors with pyrrolidine derivatives. Optimization involves varying solvents (e.g., DMF or THF), catalysts (e.g., Pd(PPh₃)₄ for coupling reactions), and temperature (80–120°C). Purity is enhanced via silica gel chromatography with ethyl acetate/heptane gradients (7:3 ratio) . Yield improvements may require inert atmospheres (N₂/Ar) to prevent bromine displacement side reactions .

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of this spiro compound?

  • Methodological Answer :

  • ¹H NMR : Identify spirojunction protons (δ 2.5–3.5 ppm for dihydroindene) and carbonyl groups (δ 170–180 ppm in ¹³C NMR). Bromine substitution causes deshielding in adjacent protons .
  • IR : Stretching vibrations for carbonyl groups (1650–1750 cm⁻¹) and sp³ C–Br bonds (550–650 cm⁻¹) confirm functional groups .
  • HRMS : Molecular ion peaks (e.g., [M+H]⁺ at m/z 281.11) validate the molecular formula .

Q. What preliminary biological assays are suitable for evaluating its therapeutic potential?

  • Methodological Answer :

  • Antiplasmodial Activity : Test against Plasmodium falciparum cultures (IC₅₀ determination via SYBR Green assays) .
  • Cytotoxicity Screening : Use MTT assays on mammalian cell lines (e.g., HEK293) to assess selectivity indices .
  • Enzyme Inhibition : Screen against kinases or proteases via fluorometric/colorimetric substrates (e.g., ATPase activity assays) .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution, stereochemistry) influence bioactivity and binding affinity?

  • Methodological Answer :

  • Bromine vs. Chlorine : Replace Br with Cl via Pd-catalyzed cross-coupling to compare steric/electronic effects. Bioactivity shifts (e.g., antiplasmodial IC₅₀ changes) highlight halogen-dependent target interactions .
  • Stereochemistry : Synthesize (R)- and (S)-enantiomers via chiral auxiliaries (e.g., Evans oxazolidinones). Compare enantiomeric activity using circular dichroism (CD) and molecular docking (e.g., Glide SP scoring) .

Q. How can researchers resolve contradictions in reported biological data (e.g., divergent IC₅₀ values across studies)?

  • Methodological Answer :

  • Replication : Standardize assay protocols (e.g., parasite strain, incubation time) to minimize variability .
  • Metabolic Stability : Test compound stability in liver microsomes to account for degradation discrepancies .
  • Statistical Validation : Apply ANOVA to compare datasets; outliers may indicate assay-specific artifacts (e.g., solvent interference) .

Q. What crystallographic strategies elucidate the spiro compound’s conformation and intermolecular interactions?

  • Methodological Answer :

  • Single-Crystal XRD : Grow crystals via slow evaporation (solvent: DCM/hexane). Analyze dihedral angles (spiro C–C bond: ~90°) and packing motifs (e.g., C–Br···π interactions) .
  • Hirshfeld Surface Analysis : Quantify intermolecular contacts (e.g., Br···H/N interactions) using CrystalExplorer .

Q. What computational methods predict the compound’s reactivity and metabolic pathways?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to model electrophilic bromine sites susceptible to nucleophilic attack .
  • ADMET Prediction : Use SwissADME to forecast CYP450 metabolism (e.g., oxidation at pyrrolidine nitrogen) and BBB permeability .

Comparative Analysis of Structural Analogs

Table 1 : Key differences in bioactivity and synthesis between this compound and analogs :

Compound NameStructural FeatureBioactivity (IC₅₀)Synthesis Complexity
5-Bromo derivative (Target Compound)Spirojunction, Br at C5Antiplasmodial: 1.2 µMHigh (Pd catalysis)
5-Chloro analogCl substitution at C5Antiplasmodial: 3.8 µMModerate
Non-halogenated spiro[indene-pyrrolidine]No halogenInactive (>50 µM)Low

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Bromo-2,3-dihydrospiro[indene-1,3'-pyrrolidine]-2',5'-dione
Reactant of Route 2
5-Bromo-2,3-dihydrospiro[indene-1,3'-pyrrolidine]-2',5'-dione

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